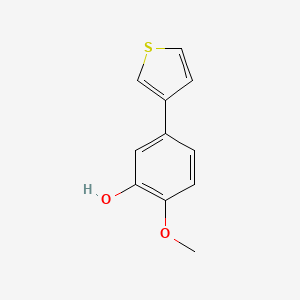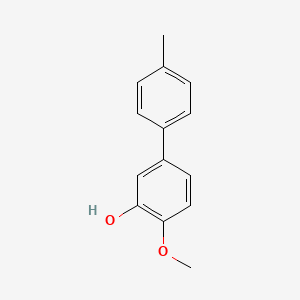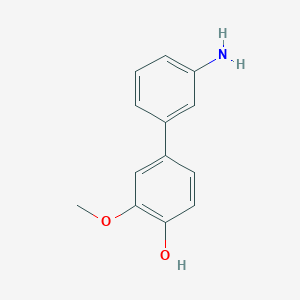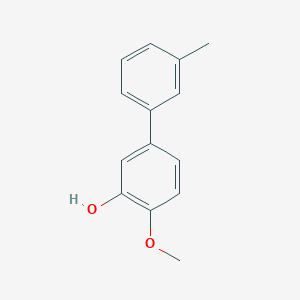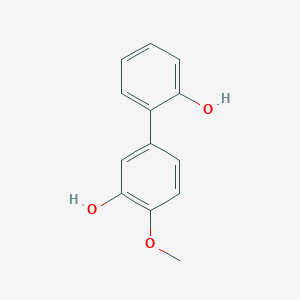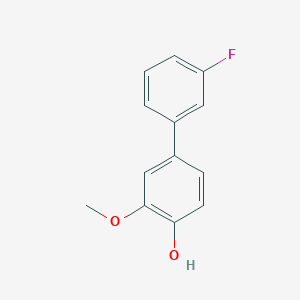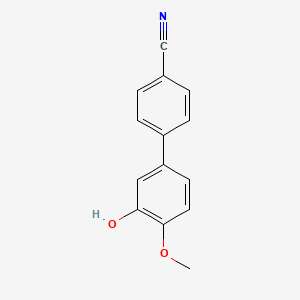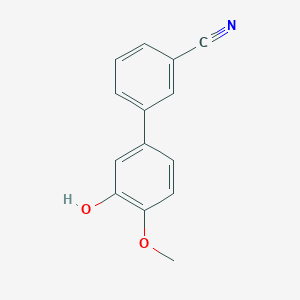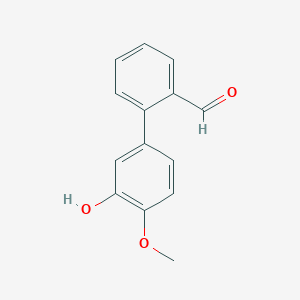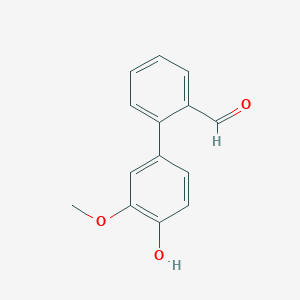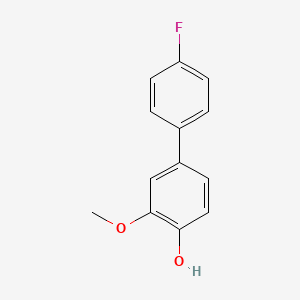
4-(4-Fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-methoxyphenol, 95% (4-FMP) is an organic compound belonging to the phenol family. It is a colorless liquid with a faint odor. It is a widely used reagent in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. 4-FMP has a wide range of applications, from drug synthesis to environmental testing.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is a common reagent in organic synthesis and is used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in medicinal chemistry to synthesize a range of drugs, including anti-inflammatory agents and anticonvulsants. In addition, 4-(4-Fluorophenyl)-2-methoxyphenol, 95% is used in analytical chemistry to detect and quantify trace levels of pollutants in the environment.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 4-(4-Fluorophenyl)-2-methoxyphenol, 95% acts as a proton donor in reactions, donating a proton to an electron-rich species, such as an aromatic ring. This proton donation leads to the formation of a new covalent bond between the two species, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that 4-(4-Fluorophenyl)-2-methoxyphenol, 95% has the potential to interact with proteins and other biomolecules, which could lead to a variety of effects, such as enzyme inhibition or activation. It is also possible that 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could interact with receptors or other cell signaling pathways, leading to changes in cellular function or behavior.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments offers several advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. 4-(4-Fluorophenyl)-2-methoxyphenol, 95% is also a relatively safe compound, with a low toxicity and low environmental impact. Additionally, it is a versatile reagent that can be used in a variety of reactions and applications.
However, there are some limitations to the use of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(4-Fluorophenyl)-2-methoxyphenol, 95% can be difficult to remove from reaction mixtures, which can lead to contamination and decreased yields.
Future Directions
The potential applications of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% are numerous and varied. Further research into the biochemical and physiological effects of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could lead to the development of new drugs or other therapeutics. Additionally, further research into the reaction mechanisms of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could lead to the development of new synthetic routes for the production of a variety of compounds. Finally, further research into the environmental applications of 4-(4-Fluorophenyl)-2-methoxyphenol, 95% could lead to the development of new methods for detecting and quantifying pollutants in the environment.
Synthesis Methods
4-(4-Fluorophenyl)-2-methoxyphenol, 95% can be synthesized from 4-fluorotoluene and 2-methoxyphenol via a Friedel-Crafts alkylation reaction. The reaction involves the addition of an alkyl group to an aromatic ring, in this case 4-fluorotoluene, with the use of a Lewis acid catalyst. The reaction produces 4-(4-Fluorophenyl)-2-methoxyphenol, 95% and is usually conducted in an aqueous solution. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSTEQPRZZATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685427 |
Source


|
| Record name | 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261988-89-9 |
Source


|
| Record name | 4'-Fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


